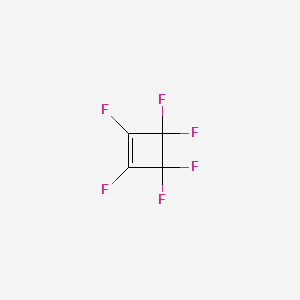
Hexafluorocyclobutene
Katalognummer B1221722
:
697-11-0
Molekulargewicht: 162.03 g/mol
InChI-Schlüssel: QVHWOZCZUNPZPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04990633
Procedure details


The substitution of both vinylic halogen atoms in dihaloperfluoroalkenes by phenols or by phenoxides is as yet illustrated by a single example: under specific conditions (-40° C., mmol scale, complicated distillation) 1,2-bisphenoxy-3,3,4,4,5,5-hexafluorocyclopent-1-ene could be prepared in 76% yield from sodium phenoxide and octafluorocyclopentene in ethylene glycol dimethyl ether (see J.O.C. 45, 4429 (1980). Based on the other existing literature (for example Fluorine in Organic Chemistry, Wiley, 1973), it could not be concluded that this reaction could underlie a generally applicable synthesis principle. Thus, only monoaryloxy-perfluorocyclobutenes were obtained by reaction of phenol or 2-naphthol with hexafluorocyclobutene in ether using equimolar amounts of triethylamine (see J.A.C.S. 72, 4480 (1950).


[Compound]
Name
dihaloperfluoroalkenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
phenoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
1,2-bisphenoxy-3,3,4,4,5,5-hexafluorocyclopent-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name

Identifiers


|
REACTION_CXSMILES
|
[O:1](C1C(F)(F)C(F)(F)C(F)(F)C=1[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-][C:27]1[CH:32]=CC=[CH:29][CH:28]=1.[Na+].FC1(F)[C:39]([F:40])=[C:38]([F:41])[C:37]([F:43])([F:42])[C:36]1([F:45])[F:44].FF>COCCOC.CCOCC.C(N(CC)CC)C>[C:2]1([OH:1])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:25]1[C:24]2[C:23](=[CH:32][CH:27]=[CH:28][CH:29]=2)[CH:22]=[CH:21][C:20]=1[OH:19].[F:43][C:37]1([F:42])[C:38]([F:41])=[C:39]([F:40])[C:36]1([F:44])[F:45] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
[Compound]
|
Name
|
dihaloperfluoroalkenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
phenols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
phenoxides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
1,2-bisphenoxy-3,3,4,4,5,5-hexafluorocyclopent-1-ene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C(C(C1(F)F)(F)F)(F)F)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C(C(=C1F)F)(F)F)(F)F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Six
|
Name
|
Fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
be concluded that this reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(C(C(=C1F)F)(F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
